molecular formula C13H14N4O5S B2954468 3-methyl-N-(3-(methylsulfonamido)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1351602-60-2

3-methyl-N-(3-(methylsulfonamido)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2954468
CAS RN: 1351602-60-2
M. Wt: 338.34
InChI Key: DGSDEPBAXBOIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(3-(methylsulfonamido)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C13H14N4O5S and its molecular weight is 338.34. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-N-(3-(methylsulfonamido)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-N-(3-(methylsulfonamido)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Synthesis

Research by Gein, Zamaraeva, & Dmitriev (2018) explored the use of sodium hydrogen sulfate as a catalyst for synthesizing N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides through the Biginelli reaction. This method offers a non-toxic, cost-effective pathway to obtain products in moderate to high yields.

Crystallographic Studies

Elliott et al. (1998) reported on the asymmetric hetero-Diels-Alder reactions leading to novel chiral dihydropyrimidines, highlighting the structural diversity and potential for targeted molecular interactions in drug design and development Elliott, Hibbs, Hughes, Hursthouse, Kruiswijk, & Malik (1998).

Aldose Reductase Inhibitors

Alexiou & Demopoulos (2010) synthesized a series of compounds, including phenylsulfonamido derivatives, showing potent aldose reductase inhibition and antioxidant activity. These findings have implications for managing long-term diabetic complications Alexiou & Demopoulos (2010).

Antimicrobial Applications

Gobis et al. (2012) developed novel phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides with significant antimicrobial activities, including tuberculostatic, antibacterial, and antifungal effects Gobis, Foks, Wiśniewska, Dąbrowska-Szponar, AUGUSTYNOWICZ-KOPEĆ, Napiórkowska, & Sikorski (2012).

Enzyme Inhibition and Metal Complexes

Danish et al. (2021) investigated the sulfonamide ligand 3-methyl-2-(phenylsulfonamido)butanoic acid and its metal complexes for various biological activities. This research suggests the potential for developing novel antimicrobial and enzyme inhibition agents Danish, Jabeen, Raza, Mumtaz, & Tahir (2021).

properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O5S/c1-17-12(19)10(7-14-13(17)20)11(18)15-8-4-3-5-9(6-8)16-23(2,21)22/h3-7,16H,1-2H3,(H,14,20)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSDEPBAXBOIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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